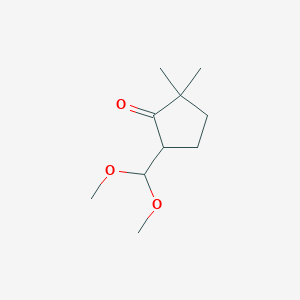
1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid is a chemical compound that features a trifluorobenzyl group attached to an imidazole ring, which is further substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 3,4,5-trifluorobenzyl bromide with imidazole derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4,5-Trifluorobenzyl)-1H-pyrazol-3-ylamine: Similar structure but with a pyrazole ring instead of an imidazole ring.
3,4,5-Trifluorobenzyl bromide: A precursor used in the synthesis of various trifluorobenzyl derivatives.
Uniqueness
1-(3,4,5-Trifluorobenzyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of both the trifluorobenzyl group and the imidazole ring, which confer distinct chemical and biological properties. The trifluorobenzyl group enhances lipophilicity and metabolic stability, while the imidazole ring provides a versatile scaffold for further functionalization.
Eigenschaften
Molekularformel |
C11H7F3N2O2 |
|---|---|
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
1-[(3,4,5-trifluorophenyl)methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F3N2O2/c12-7-1-6(2-8(13)10(7)14)3-16-4-9(11(17)18)15-5-16/h1-2,4-5H,3H2,(H,17,18) |
InChI-Schlüssel |
KDOPHQSSYJKOMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)F)F)CN2C=C(N=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B13319034.png)



amine](/img/structure/B13319061.png)
![4-Bromobenzo[b]thiophen-5-amine](/img/structure/B13319069.png)


amine](/img/structure/B13319089.png)

![(4S)-4-[(3-fluorophenyl)methyl]-L-Proline](/img/structure/B13319096.png)


